3-Methoxy-benzaldehyde oxime

Catalog No.
S1934734
CAS No.
38489-80-4
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-benzaldehyde oxime

CAS Number

38489-80-4

Product Name

3-Methoxy-benzaldehyde oxime

IUPAC Name

(NZ)-N-[(3-methoxyphenyl)methylidene]hydroxylamine

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

VDCBJAPSEUTPTQ-TWGQIWQCSA-N

SMILES

COC1=CC=CC(=C1)C=NO

Canonical SMILES

COC1=CC=CC(=C1)C=NO

Isomeric SMILES

COC1=CC=CC(=C1)/C=N\O

3-Methoxy-benzaldehyde oxime is an organic compound with the chemical formula C9H11NO2. It is categorized as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a carbon atom. This compound is derived from 3-methoxy-benzaldehyde through the reaction with hydroxylamine. The presence of the methoxy group (-OCH3) on the benzene ring influences its chemical properties and reactivity, making it a subject of interest in various fields of chemistry.

  • Oxidation: The oxime can be oxidized to form nitriles. Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
  • Reduction: The oxime group can be reduced to yield primary amines, typically using reducing agents like sodium borohydride or through catalytic hydrogenation.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted benzaldehyde derivatives when treated with alkyl halides or acyl chlorides under basic conditions.

These reactions illustrate the versatility of 3-methoxy-benzaldehyde oxime in synthetic organic chemistry.

Research indicates that 3-methoxy-benzaldehyde oxime exhibits various biological activities. It has been shown to interact with multiple enzymes, inhibiting over 40 different kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase. Such interactions suggest potential applications in therapeutic areas such as:

  • Antibacterial Activity: The compound may demonstrate effectiveness against certain bacterial strains.
  • Anticancer Properties: Preliminary studies indicate that it could have anticancer effects by targeting specific cellular pathways.
  • Anti-inflammatory Effects: It may also exhibit anti-arthritis and anti-stroke activities due to its ability to modulate biochemical pathways .

The synthesis of 3-methoxy-benzaldehyde oxime typically involves a condensation reaction between 3-methoxy-benzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction generally takes place at room temperature in a solvent like methanol or ethanol. The process yields a mixture of E and Z isomers of the oxime .

General Procedure:

  • Dissolve 3-methoxy-benzaldehyde in a suitable solvent.
  • Add hydroxylamine hydrochloride and base to the solution.
  • Heat the mixture under reflux for several hours.
  • Allow it to cool, then filter the precipitated product.
  • Wash the product with cold solvent and dry under vacuum.

This method provides a straightforward approach for synthesizing this compound while allowing for optimization of reaction conditions to enhance yield and purity.

3-Methoxy-benzaldehyde oxime has several applications across various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting cancer and inflammatory diseases.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly for generating other complex molecules.
  • Agricultural Chemicals: Potential uses include developing agrochemicals due to its antibacterial properties.

These applications underscore its significance in both industrial and research settings.

Studies on the interaction of 3-methoxy-benzaldehyde oxime with biological systems reveal its potential as a therapeutic agent. The compound's ability to inhibit key kinases suggests that it might modulate signaling pathways involved in cell growth and apoptosis, making it relevant for cancer research. Furthermore, its interactions with enzymes indicate possible roles in metabolic processes, warranting further investigation into its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 3-methoxy-benzaldehyde oxime, including:

  • Benzaldehyde Oxime: Lacks the methoxy group; primarily used in similar synthetic applications but may exhibit different biological activities.
  • 4-Methoxybenzaldehyde Oxime: Similar structure but with the methoxy group at the para position; may show distinct reactivity patterns compared to 3-methoxy-benzaldehyde oxime.
  • Cinnamaldehyde Oxime: Contains an alkene moiety; known for its unique biological properties, particularly as an antimicrobial agent.

Comparison Table

CompoundStructural FeaturesBiological Activity
3-Methoxy-benzaldehyde oximeMethoxy group at meta positionAntibacterial, anticancer
Benzaldehyde OximeNo methoxy groupLimited antibacterial activity
4-Methoxybenzaldehyde OximeMethoxy group at para positionVaries; potential anticancer
Cinnamaldehyde OximeAlkene moietyStrong antimicrobial properties

This comparison highlights the uniqueness of 3-methoxy-benzaldehyde oxime regarding its structure and potential applications, especially in medicinal chemistry. Further studies could elucidate more about its specific interactions and therapeutic potential relative to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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